Cas no 1337315-34-0 (Piperidine, 3-[(4-bromo-2-fluorophenyl)methyl]-)
![Piperidine, 3-[(4-bromo-2-fluorophenyl)methyl]- structure](https://ja.kuujia.com/scimg/cas/1337315-34-0x500.png)
Piperidine, 3-[(4-bromo-2-fluorophenyl)methyl]- 化学的及び物理的性質
名前と識別子
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- Piperidine, 3-[(4-bromo-2-fluorophenyl)methyl]-
- 3-(4-Bromo-2-fluorobenzyl)piperidine
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- インチ: 1S/C12H15BrFN/c13-11-4-3-10(12(14)7-11)6-9-2-1-5-15-8-9/h3-4,7,9,15H,1-2,5-6,8H2
- InChIKey: DVXKQTDJZNDQFK-UHFFFAOYSA-N
- ほほえんだ: N1CCCC(CC2=CC=C(Br)C=C2F)C1
じっけんとくせい
- 密度みつど: 1.352±0.06 g/cm3(Predicted)
- ふってん: 324.9±22.0 °C(Predicted)
- 酸性度係数(pKa): 10.14±0.10(Predicted)
Piperidine, 3-[(4-bromo-2-fluorophenyl)methyl]- 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1896976-0.25g |
3-[(4-bromo-2-fluorophenyl)methyl]piperidine |
1337315-34-0 | 0.25g |
$1078.0 | 2023-06-01 | ||
Enamine | EN300-1896976-0.5g |
3-[(4-bromo-2-fluorophenyl)methyl]piperidine |
1337315-34-0 | 0.5g |
$1124.0 | 2023-06-01 | ||
Enamine | EN300-1896976-5.0g |
3-[(4-bromo-2-fluorophenyl)methyl]piperidine |
1337315-34-0 | 5g |
$3396.0 | 2023-06-01 | ||
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1375109-250mg |
3-(4-Bromo-2-fluorobenzyl)piperidine |
1337315-34-0 | 98% | 250mg |
¥23284.00 | 2024-08-09 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1375109-500mg |
3-(4-Bromo-2-fluorobenzyl)piperidine |
1337315-34-0 | 98% | 500mg |
¥26301.00 | 2024-08-09 | |
Enamine | EN300-1896976-0.05g |
3-[(4-bromo-2-fluorophenyl)methyl]piperidine |
1337315-34-0 | 0.05g |
$983.0 | 2023-06-01 | ||
Enamine | EN300-1896976-0.1g |
3-[(4-bromo-2-fluorophenyl)methyl]piperidine |
1337315-34-0 | 0.1g |
$1031.0 | 2023-06-01 | ||
Enamine | EN300-1896976-10.0g |
3-[(4-bromo-2-fluorophenyl)methyl]piperidine |
1337315-34-0 | 10g |
$5037.0 | 2023-06-01 | ||
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1375109-100mg |
3-(4-Bromo-2-fluorobenzyl)piperidine |
1337315-34-0 | 98% | 100mg |
¥25975.00 | 2024-08-09 | |
Enamine | EN300-1896976-2.5g |
3-[(4-bromo-2-fluorophenyl)methyl]piperidine |
1337315-34-0 | 2.5g |
$2295.0 | 2023-06-01 |
Piperidine, 3-[(4-bromo-2-fluorophenyl)methyl]- 関連文献
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Bezaleel Mambwe,Richard F. W. Jackson,Richmond Muimo Chem. Commun., 2014,50, 9343-9345
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Xin Wang,Peng Li,Zhijun Li,Wenxing Chen,Huang Zhou,Yafei Zhao,Xiaoqian Wang,Lirong Zheng,Juncai Dong,Yue Lin,Xusheng Zheng,Wensheng Yan,Jian Yang,Zhengkun Yang,Yunteng Qu,Tongwei Yuan,Yuen Wu,Yadong Li Chem. Commun., 2019,55, 6563-6566
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Yi Fang,Zi-Xiong Lin,Tian-Zhu Xie,Yong-Fan Zhang,Li-Ming Wu RSC Adv., 2019,9, 1047-1054
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Zhifu Liu,Lichao Wang,Zhe Zhao J. Mater. Chem. A, 2016,4, 13155-13165
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Naresh Shakya,Chandra Pokhrel,Scott D. Bunge,Satyendra Kumar,Brett D. Ellman,Robert J. Twieg J. Mater. Chem. C, 2014,2, 256-271
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Krzysztof Zawada,Sebastian Kowalczyk,Andrzej Plichta,Jan Jaczewski,Tomasz Zabielski RSC Adv., 2022,12, 3406-3415
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Brandon D. Armstrong,Devin T. Edwards,Richard J. Wylde,Shamon A. Walker,Songi Han Phys. Chem. Chem. Phys., 2010,12, 5920-5926
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8. A biomimetic magnetosome: formation of iron oxide within carboxylic acid terminated polymersomes†Jennifer Bain,Christopher J. Legge,Deborah L. Beattie,Annie Sahota,Catherine Dirks,Joseph R. Lovett,Sarah S. Staniland Nanoscale, 2019,11, 11617-11625
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Sinan Kilic,Iuliia Boichenko,Carolin C. Lechner,Beat Fierz Chem. Sci., 2018,9, 3704-3709
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Reynaldo Villalonga Chem. Commun., 2020,56, 9974-9977
Piperidine, 3-[(4-bromo-2-fluorophenyl)methyl]-に関する追加情報
Piperidine, 3-[(4-bromo-2-fluorophenyl)methyl]- (CAS No. 1337315-34-0): A Comprehensive Overview
Piperidine, 3-[(4-bromo-2-fluorophenyl)methyl]-, identified by its CAS number 1337315-34-0, is a significant compound in the field of pharmaceutical chemistry. This compound belongs to the piperidine class, which is renowned for its versatility and utility in the synthesis of various bioactive molecules. The presence of a 4-bromo-2-fluorophenyl substituent in its molecular structure imparts unique chemical properties that make it a valuable intermediate in drug development.
The molecular structure of Piperidine, 3-[(4-bromo-2-fluorophenyl)methyl]- consists of a piperidine ring attached to a benzyl group that is further substituted with bromine and fluorine atoms. This specific arrangement enhances its reactivity and makes it a suitable candidate for further functionalization. The 4-bromo and 2-fluorophenyl moieties are particularly important as they can participate in various chemical reactions, including cross-coupling reactions, which are commonly employed in the synthesis of complex pharmaceuticals.
In recent years, there has been a growing interest in the development of novel compounds with enhanced binding affinities and selectivities for biological targets. The Piperidine, 3-[(4-bromo-2-fluorophenyl)methyl]- compound has been extensively studied for its potential applications in the design of small-molecule inhibitors. Its structural features make it an excellent scaffold for modulating biological pathways involved in various diseases, including cancer and neurological disorders.
One of the most compelling aspects of Piperidine, 3-[(4-bromo-2-fluorophenyl)methyl]- is its role as a key intermediate in the synthesis of targeted therapeutics. Researchers have leveraged its reactivity to develop inhibitors that selectively interact with specific enzymes or receptors. For instance, studies have shown that derivatives of this compound can exhibit potent activity against kinases, which are overexpressed in many cancer cell lines. The ability to fine-tune the pharmacological properties of these derivatives by modifying the substituents on the piperidine ring has opened up new avenues for drug discovery.
The< strong>4-bromo and 2-fluorophenyl groups provide additional handles for chemical modification, allowing researchers to explore diverse structural motifs. These modifications can lead to compounds with improved pharmacokinetic profiles, such as enhanced solubility or reduced toxicity. Moreover, the< strong>piperidine core is known for its stability and compatibility with various functional groups, making it an ideal platform for constructing complex molecules.
The pharmaceutical industry has increasingly recognized the importance of heterocyclic compounds like piperidines in drug development. The< strong>Piperidine, 3-[(4-bromo-2-fluorophenyl)methyl]- compound exemplifies this trend by serving as a versatile building block for numerous drug candidates. Its structural features have been exploited to create molecules with novel mechanisms of action, offering hope for treating previously untreatable conditions.
In addition to its applications in oncology, research has also explored the potential of< strong>Piperidine, 3-[(4-bromo-2-fluorophenyl)methyl]- in other therapeutic areas. For example, studies have indicated that this compound and its derivatives may have neuroprotective properties, making them candidates for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The ability to modulate neurotransmitter systems with high specificity is crucial for developing effective treatments for these conditions.
The synthesis of< strong>Piperidine, 3-[(4-bromo-2-fluorophenyl)methyl]- involves multi-step organic transformations that highlight the ingenuity of modern synthetic chemistry. The process typically begins with the preparation of a brominated fluorobenzene derivative, which is then coupled to a piperidine-containing precursor via cross-coupling reactions. These reactions are facilitated by transition metal catalysts such as palladium or nickel complexes, which enable the formation of carbon-carbon bonds under mild conditions.
The choice of catalyst and reaction conditions is critical in determining the yield and purity of the final product. Optimization of these parameters ensures that< strong>Piperidine, 3-[(4-bromo-2-fluorophenyl)methyl]- can be produced efficiently on both laboratory and industrial scales. Advances in catalytic methods have made it possible to carry out these transformations with high selectivity and minimal waste, aligning with the principles of green chemistry.
The< strong>piperidine ring itself is a privileged scaffold in medicinal chemistry due to its ability to mimic certain biological moieties such as amino acids or nucleobases. This structural similarity allows piperidine-based compounds to interact effectively with biological targets without causing significant off-target effects. The< strong>[CAS No. 1337315-34-0] compound exemplifies this principle by serving as a versatile intermediate that can be further functionalized to produce highly potent and selective drugs.
In conclusion,< strong>Piperidine, 3-[(4-bromo-2-fluorophenyl)methyl]- (CAS No. 1337315-34-0) represents a significant advancement in pharmaceutical chemistry. Its unique structural features make it an invaluable tool for drug discovery and development. By leveraging its reactivity and compatibility with various functional groups, researchers can design novel therapeutics that address unmet medical needs across multiple therapeutic areas.
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